molecular formula C16H23NO3 B603817 3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid CAS No. 1018621-11-8

3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid

Cat. No.: B603817
CAS No.: 1018621-11-8
M. Wt: 277.36g/mol
InChI Key: ZHLVKYOXYBYHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid is an organic compound characterized by its complex structure, which includes a propanoic acid backbone and a substituted amido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid typically involves multiple steps. One common method starts with the preparation of the amido precursor, which is then reacted with a propanoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening methods can optimize the reaction conditions, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenyl)propanoic acid
  • 1-(3,5-Dimethylphenyl)piperazine
  • 3,5-Dimethylphenyl isocyanate

Uniqueness

3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3,5-dimethyl-N-(3-methylbutanoyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11(2)7-15(18)17(6-5-16(19)20)14-9-12(3)8-13(4)10-14/h8-11H,5-7H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLVKYOXYBYHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CCC(=O)O)C(=O)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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